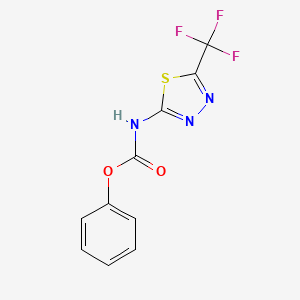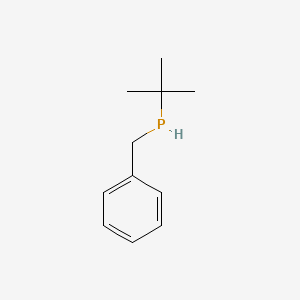
Phosphine, (1,1-dimethylethyl)(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a phosphine group bonded to a tert-butyl group and a benzyl group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, (1,1-dimethylethyl)(phenylmethyl)- can be synthesized through several methods. One common method involves the reaction of tert-butylphosphine with benzyl chloride under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of phosphine, (1,1-dimethylethyl)(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Phosphine, (1,1-dimethylethyl)(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds with various functional groups.
科学的研究の応用
Phosphine, (1,1-dimethylethyl)(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can form complexes with transition metals, which are useful in catalytic processes.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of phosphine, (1,1-dimethylethyl)(phenylmethyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
Phosphine, (1,1-dimethylethyl)-: This compound has a similar structure but lacks the benzyl group.
Phosphine, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of one tert-butyl and one benzyl group.
Uniqueness
Phosphine, (1,1-dimethylethyl)(phenylmethyl)- is unique due to the presence of both a tert-butyl group and a benzyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with metal ions, making it valuable in specific catalytic applications.
特性
CAS番号 |
56522-08-8 |
|---|---|
分子式 |
C11H17P |
分子量 |
180.23 g/mol |
IUPAC名 |
benzyl(tert-butyl)phosphane |
InChI |
InChI=1S/C11H17P/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
InChIキー |
YJEABEIGUIVJSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)PCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)


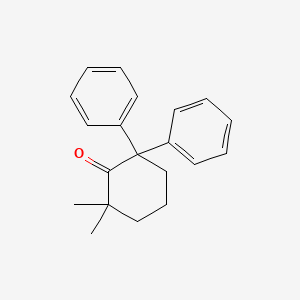
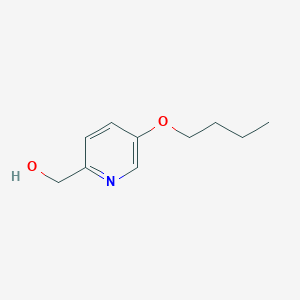
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
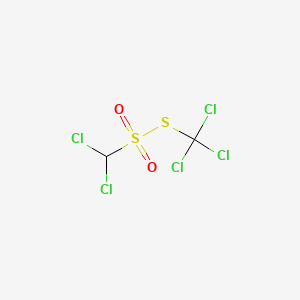
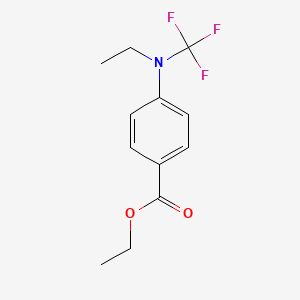
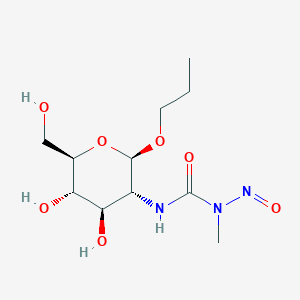
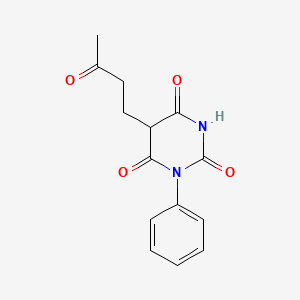
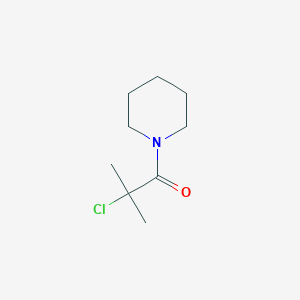
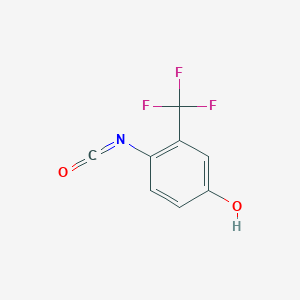
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
